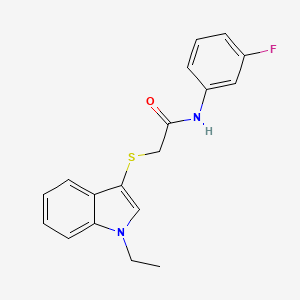

2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-2-21-11-17(15-8-3-4-9-16(15)21)23-12-18(22)20-14-7-5-6-13(19)10-14/h3-11H,2,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJOKOIMHGACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through Fischer indole synthesis or other suitable methods.

Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.

Acetamide Formation: The thioether intermediate is reacted with 3-fluoroaniline and acetic anhydride under controlled conditions to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions involving indole derivatives.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole ring may interact with protein receptors or enzymes, while the thioether and fluorophenyl groups can modulate its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutents

Compounds sharing the N-(fluorophenyl)acetamide scaffold but differing in the indole substituents or linkage groups include:

- N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide (4f): This derivative replaces the thioether with a styryl group and introduces a trifluoroacetyl moiety.

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27): Bromine substituents increase molecular weight and polarizability, which may alter solubility and membrane permeability compared to the fluorine-containing target compound .

Table 1: Comparison of Fluorinated Acetamide Derivatives

*Estimated based on molecular formula.

Thioether-Linked Indole Acetamides

The thioether bridge in the target compound is critical for conformational flexibility and sulfur-mediated interactions. Similar compounds include:

Key Differences :

- Electronic Effects : Sulfonyl groups (e.g., ) are stronger electron-withdrawing groups than thioethers, altering charge distribution.

- Synthetic Accessibility : Thioether-linked compounds (e.g., target compound, ) are typically synthesized via nucleophilic substitution, while sulfonyl derivatives require oxidation steps .

Heterocyclic Modifications

Incorporation of heterocycles into the acetamide or indole moiety influences bioactivity:

- N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-3-yl)thioacetamide (5a–m) : The benzo[d]thiazole ring enhances aromatic stacking interactions, and the triazole group serves as a bioisostere for carboxyl or amide groups, improving metabolic stability .

- N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide : Oxadiazole rings improve hydrogen-bonding capacity and mimic ester or carbamate functionalities .

Table 2: Impact of Heterocyclic Modifications

Substituent Effects on Pharmacokinetics

- Metabolic Stability: Fluorine atoms (e.g., 3-fluorophenyl in the target compound) reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues .

Biological Activity

The compound 2-((1-ethyl-1H-indol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the indole-derived acetamides, which have garnered attention for their diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethylindole with a thiol and a fluorophenyl acetamide. The general synthetic pathway can be summarized as follows:

- Formation of Indole Derivative : The initial step involves the preparation of an indole derivative, such as 1-ethylindole.

- Thioether Formation : The indole is reacted with a thiol to introduce the thio group.

- Acetamide Formation : The final step involves acylation with 3-fluorophenyl acetic acid to yield the target compound.

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar compounds, particularly against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) . For instance, a series of indole-based compounds were evaluated for their efficacy against these viruses, revealing that certain derivatives exhibited low micromolar to sub-micromolar effective concentrations (EC) against RSV and IAV . Although specific data on this compound was not directly reported, its structural similarities suggest potential activity.

Anticancer Activity

The indole scaffold is well-known for its anticancer properties. Compounds featuring the indole structure have shown significant cytotoxicity against various cancer cell lines. For example, related compounds were tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, demonstrating dose-dependent cytotoxic effects . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications on the indole ring or substituents can significantly alter potency:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased cytotoxicity |

| Substitution at different positions on the indole | Varied antiviral activity |

| Alteration in acetamide side chain | Enhanced selectivity for cancer cells |

Case Studies

- Antiviral Efficacy : A study evaluated a series of N-phenyl-acetamides, revealing that modifications to the thiol group resulted in enhanced antiviral activity against RSV and IAV .

- Cytotoxicity Assessment : In vitro tests showed that indole-based compounds could effectively inhibit cell growth in HCT-116 and MCF-7 cells, with IC50 values ranging from low micromolar to sub-micromolar levels depending on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.